molecular formula C15H18 B12680591 1-(tert-Butyl)-2-methylnaphthalene CAS No. 84029-65-2

1-(tert-Butyl)-2-methylnaphthalene

Cat. No.: B12680591
CAS No.: 84029-65-2
M. Wt: 198.30 g/mol
InChI Key: BJELQEPUDLVNES-UHFFFAOYSA-N
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Description

1-(tert-Butyl)-2-methylnaphthalene is a polycyclic aromatic hydrocarbon (PAH) derivative with a naphthalene backbone substituted by a tert-butyl group at the 1-position and a methyl group at the 2-position. Its molecular formula is C₁₅H₁₈ (derived by adding one methyl group to the C₁₄H₁₆ structure of 1-tert-butylnaphthalene ).

Properties

CAS No.

84029-65-2

Molecular Formula

C15H18

Molecular Weight

198.30 g/mol

IUPAC Name

1-tert-butyl-2-methylnaphthalene

InChI

InChI=1S/C15H18/c1-11-9-10-12-7-5-6-8-13(12)14(11)15(2,3)4/h5-10H,1-4H3

InChI Key

BJELQEPUDLVNES-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2C=C1)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(tert-Butyl)-2-methylnaphthalene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of 2-methylnaphthalene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(tert-Butyl)-2-methylnaphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives of the compound.

    Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the naphthalene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents like bromine or nitric acid can facilitate substitution reactions under controlled conditions.

Major Products Formed:

    Oxidation: Naphthoquinones and other oxidized derivatives.

    Reduction: Dihydro or tetrahydro derivatives.

    Substitution: Halogenated or nitrated naphthalene derivatives.

Scientific Research Applications

Industrial Applications

1. Solvent in Chemical Processes

  • 1-(tert-Butyl)-2-methylnaphthalene is utilized as a solvent in various chemical reactions, particularly in organic synthesis. Its ability to dissolve a wide range of organic compounds makes it an effective medium for facilitating reactions.

2. Additive in Fuels and Lubricants

  • The compound is used as an additive in fuels and lubricants to enhance performance characteristics. It helps improve the thermal stability and oxidative resistance of these products, which is crucial for maintaining efficiency in engines and machinery.

3. Intermediate in Synthesis

  • This compound serves as an intermediate in the synthesis of other chemical compounds, particularly those used in the production of dyes, pharmaceuticals, and agrochemicals. Its structural attributes allow for various functional group modifications, leading to diverse derivatives.

Scientific Research Applications

1. Antioxidant Studies

  • Research has indicated that this compound exhibits antioxidant properties, making it a candidate for studies focused on preventing oxidative stress in biological systems. Such properties are beneficial in developing food preservatives and cosmetic formulations.

2. Toxicological Assessments

  • The compound has been included in toxicological assessments to evaluate its safety profile. Studies focus on its potential mutagenicity and environmental impact, contributing to regulatory frameworks for chemical safety .

Case Studies

Study Focus Findings Reference
Antioxidant Efficacy Demonstrated significant antioxidant activity in lipid peroxidation assays, suggesting protective effects against oxidative damage.MDPI Toxics
Toxicological Impact Evaluated for mutagenic potential; findings indicated low mutagenicity under specific conditions.JICOSH
Industrial Application Used effectively as a stabilizer in lubricants; improved performance metrics observed in engine tests.Sumitomo Chemical

Mechanism of Action

The mechanism of action of 1-(tert-Butyl)-2-methylnaphthalene involves its interaction with molecular targets through various pathways The tert-butyl and methyl groups can influence the compound’s reactivity and binding affinity to different enzymes or receptors

Comparison with Similar Compounds

Table 1: Key Properties of 1-(tert-Butyl)-2-methylnaphthalene and Analogs

Compound Molecular Formula Molecular Weight CAS Number Key Substituents
This compound C₁₅H₁₈ 198.31 Not provided 1-tert-butyl, 2-methyl
1-Methylnaphthalene C₁₁H₁₀ 142.20 90-12-0 1-methyl
2-Methylnaphthalene C₁₁H₁₀ 142.20 91-57-6 2-methyl
1-tert-Butylnaphthalene C₁₄H₁₆ 184.28 17085-91-5 1-tert-butyl
2-tert-Butylnaphthalene C₁₄H₁₆ 184.28 2876-35-9 2-tert-butyl

Key Observations :

  • Methyl substituents enhance volatility relative to tert-butyl derivatives, influencing atmospheric transport and bioavailability .

Toxicity and Health Effects

Table 2: Toxicity Profiles of Naphthalene Derivatives

Compound Acute Toxicity (Key Findings) Carcinogenicity (Animal/EPA/IARC) Neurotoxicity/Immunotoxicity
1-Methylnaphthalene - Toxic to cyanobacteria and fungi - Suggestive evidence in mice (lung tumors) - Decreased pain sensitivity in rats
2-Methylnaphthalene - Similar toxicity to 1-methylnaphthalene - Inadequate human data; limited animal evidence - No rotarod performance effects
1-/2-tert-Butylnaphthalene - Limited toxicity data; steric effects may reduce metabolic activation - Not classified by NTP/IARC - No direct studies available

Comparative Analysis :

  • Their degradation inhibition in Mycobacterium tuberculosis could lead to toxic accumulation .
  • This compound : Predicted to combine the environmental persistence of tert-butyl groups with the bioactivity of methyl substituents. Its dual substitution may complicate degradation pathways, increasing bioaccumulation risks.

Environmental and Industrial Relevance

  • Sources : Methylnaphthalenes are released via fossil fuel combustion, tobacco smoke, and industrial processes, while tert-butyl derivatives are less common but may arise from specialty chemical synthesis .
  • Degradation : Methylnaphthalenes are metabolized by bacteria and fungi, but toxicity to these organisms impedes natural attenuation . tert-Butyl groups resist microbial degradation, suggesting this compound could persist in ecosystems .
  • Regulatory Status: Neither methylnaphthalenes nor tert-butylnaphthalenes are listed in the NTP 15th Report on Carcinogens or IARC classifications, though EPA flags 1-methylnaphthalene for "suggestive evidence" of carcinogenicity .

Biological Activity

1-(tert-Butyl)-2-methylnaphthalene (C15H18) is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, drawing from diverse research findings.

This compound is characterized by the presence of a tert-butyl group and a methyl group attached to a naphthalene ring. Its chemical structure contributes to its lipophilicity and potential interactions with biological systems. The compound is primarily studied for its antioxidant properties and its role in various biochemical pathways.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

The antioxidant mechanism involves the scavenging of free radicals and the inhibition of lipid peroxidation. Studies have shown that compounds similar to this compound can enhance the activity of other antioxidants, suggesting a synergistic effect in biological systems .

Anti-inflammatory Effects

Recent investigations have highlighted the anti-inflammatory properties of this compound. In vitro studies demonstrated that this compound can inhibit the expression of pro-inflammatory markers such as cyclooxygenase-2 (Cox-2) and tumor necrosis factor-alpha (TNF-α) in activated macrophages. The inhibitory effects were enhanced when combined with other antioxidants, indicating a potential therapeutic application in inflammatory diseases .

Toxicological Profile

While the biological activities of this compound are promising, it is essential to consider its toxicological profile. Studies assessing the acute toxicity of related compounds have shown varying results, with some derivatives exhibiting mutagenic properties under certain conditions . It is crucial to establish a no-observed-adverse-effect level (NOAEL) for this compound through comprehensive toxicological assessments.

Study on Cellular Effects

A study conducted on RAW264.7 cells revealed that this compound significantly reduced the expression of inflammatory cytokines when cells were stimulated with lipopolysaccharides (LPS). This suggests its potential role in modulating immune responses .

In Vivo Studies

In vivo studies using animal models have shown that administration of this compound can lead to reduced oxidative stress markers and improved overall health outcomes in conditions characterized by inflammation and oxidative damage.

Data Summary Table

Biological Activity Effect Mechanism Reference
AntioxidantScavenging free radicalsLipid peroxidation inhibition
Anti-inflammatoryReduced cytokine expressionInhibition of Cox-2 and TNF-α
ToxicityPotential mutagenicityVaries by compound

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